5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-1,3-thiazolidine-2,4-dione
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Overview
Description
5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-1,3-thiazolidine-2,4-dione is a synthetic organic compound that belongs to the class of thiazolidinediones. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of iodine, methoxy, and hydroxy groups in the benzylidene moiety suggests that this compound may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-1,3-thiazolidine-2,4-dione typically involves the condensation of 4-hydroxy-3-iodo-5-methoxybenzaldehyde with thiazolidine-2,4-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is refluxed for several hours until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional steps such as purification by recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the thiazolidine-2,4-dione ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a hydroxyl derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving thiazolidinediones.
Medicine: Potential therapeutic applications due to its structural similarity to other biologically active thiazolidinediones.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-1,3-thiazolidine-2,4-dione is not well-documented. based on its structure, it may interact with molecular targets such as enzymes or receptors involved in metabolic pathways. The presence of the thiazolidinedione ring suggests that it may act as an agonist or antagonist of certain nuclear receptors, similar to other thiazolidinediones.
Comparison with Similar Compounds
Similar Compounds
Rosiglitazone: A thiazolidinedione used as an antidiabetic agent.
Pioglitazone: Another thiazolidinedione with antidiabetic properties.
Troglitazone: A thiazolidinedione that was withdrawn from the market due to safety concerns.
Uniqueness
5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-1,3-thiazolidine-2,4-dione is unique due to the presence of the iodine, methoxy, and hydroxy groups in the benzylidene moiety. These functional groups may confer unique chemical and biological properties compared to other thiazolidinediones.
Properties
Molecular Formula |
C11H8INO4S |
---|---|
Molecular Weight |
377.16 g/mol |
IUPAC Name |
(5E)-5-[(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C11H8INO4S/c1-17-7-3-5(2-6(12)9(7)14)4-8-10(15)13-11(16)18-8/h2-4,14H,1H3,(H,13,15,16)/b8-4+ |
InChI Key |
HKPHVGNWQVVMBC-XBXARRHUSA-N |
SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)NC(=O)S2)I)O |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C/2\C(=O)NC(=O)S2)I)O |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)NC(=O)S2)I)O |
Origin of Product |
United States |
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